1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane
Description
Properties
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-12-11-13(2)15(4)16(14(12)3)20(18,19)17-9-7-5-6-8-10-17/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBWJDMCQNKOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCCC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with azepane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-azepane bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonyl]azepane (CAS 17721-45-8)
- Structural Differences : The benzene ring in this analog has a single methyl group at the para-position, contrasting with the tetramethyl substitution in the target compound.
- Physicochemical Properties :
- Molecular Weight : 253.36 g/mol (vs. 307.45 g/mol for the tetramethyl derivative).
- Solubility : Likely higher in polar solvents due to reduced steric hindrance and lower hydrophobicity.
- Synthetic Routes : Evidence highlights 18 synthetic methods for this compound, typically involving sulfonation of 4-methylbenzenesulfonyl chloride with azepane under basic conditions . The tetramethyl variant would require more specialized sulfonating agents, such as 2,3,5,6-tetramethylbenzenesulfonyl chloride, which may demand controlled reaction conditions to avoid side reactions.
Benzazepine Derivatives (e.g., Benazepril Hydrochloride)
- Structural Differences: Benazepril contains a bicyclic benzazepine core fused to a benzene ring, whereas the target compound is a monocyclic azepane with a sulfonyl group.
- Functional Roles : Benazepril acts as an angiotensin-converting enzyme (ACE) inhibitor, leveraging its bicyclic structure for receptor binding. In contrast, the sulfonyl group in 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane may serve as a protecting group or modulate solubility in drug design.
AM-1220 Azepane Analog
- Structural Differences: AM-1220 incorporates a naphthalenylmethanone and indole moiety attached to a methyl-substituted azepane, making it significantly more complex.
- Applications: AM-1220 is a synthetic cannabinoid receptor agonist, highlighting how azepane derivatives can be tailored for specific biological targets. The tetramethylbenzenesulfonyl variant’s steric bulk may hinder receptor binding but could enhance metabolic stability .
Data Tables
Table 1: Key Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (Predicted) |
|---|---|---|---|---|
| This compound | C₁₇H₂₅NO₂S | 307.45 | 2,3,5,6-Tetramethyl | Low (hydrophobic) |
| 1-[(4-Methylphenyl)sulfonyl]azepane | C₁₃H₁₉NO₂S | 253.36 | 4-Methyl | Moderate |
| Benazepril Hydrochloride | C₂₄H₂₈N₂O₅·HCl | 460.99 | Bicyclic benzazepine | High (pharmaceutical) |
Research Findings and Implications
- Steric Effects : The tetramethyl substitution in this compound likely reduces nucleophilic reactivity at the sulfonyl group, making it less prone to hydrolysis compared to less hindered analogs .
Biological Activity
1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane is a sulfonamide compound with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H25NO2S
- Molecular Weight : 327.25 g/mol
- CAS Number : 835888-65-8
The compound features a sulfonyl group attached to an azepane ring, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. The sulfonamide moiety can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.
Biological Activity Overview
Case Study 1: Inhibition of Protein Kinases
A study evaluated the efficacy of azepane derivatives in inhibiting protein kinases. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on PKB-alpha with IC50 values in the low nanomolar range. These findings suggest potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth and survival .
Case Study 2: Antimicrobial Properties
Research has shown that sulfonamide compounds display antimicrobial properties. In vitro studies revealed that this compound effectively inhibited the growth of several bacterial strains by interfering with folate synthesis pathways. This mechanism is crucial for bacterial proliferation and survival.
Case Study 3: Cytotoxic Effects on Cancer Cells
In a cytotoxicity assay involving various cancer cell lines, this compound demonstrated significant apoptotic activity. The compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests its potential as an anti-cancer agent.
Q & A
Q. How should researchers handle contradictory spectral data (e.g., ambiguous NMR signals) for this compound?
- Methodological Answer : Perform heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve overlapping H signals. Compare experimental data with simulated spectra from computational tools (e.g. ACD/Labs or MestReNova). If ambiguity persists, synthesize isotopically labeled analogs (e.g., C-enriched samples) for definitive assignment .
Q. What frameworks ensure data integrity and reproducibility in multi-institutional studies?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, using electronic lab notebooks (ELNs) with version control. Share raw spectral files and chromatograms via repositories like Zenodo. Cross-validate results through round-robin testing across labs, standardizing protocols via SOPs aligned with pharmacopeial guidelines .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
